molecular formula C7H16O9S3 B025266 1,2,4-Tris(methanesulfonyloxy)butane CAS No. 108963-16-2

1,2,4-Tris(methanesulfonyloxy)butane

Cat. No. B025266
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Tris(methanesulfonyloxy)butane is a compound of interest in the field of chemistry due to its unique structure and potential applications. It is studied for its synthesis, molecular structure, and various chemical and physical properties.

Synthesis Analysis

  • Various methods exist for the synthesis of derivatives of 1,2,4-Tris(methanesulfonyloxy)butane. One study presents general methods for synthesizing derivatives that contain a lipophilic group attached to 1,2,4-Tris(methanesulfonyloxy)butane by means of a sulfonyl function (Wilbur, 1978).

Molecular Structure Analysis

  • The molecular structure of 1,2,4-Tris(methanesulfonyloxy)butane and its derivatives can undergo various structural transformations. For example, a study on a related compound, 1,4-Bis(methane sulfonyloxy)butane, explored its tautomerization mechanism, providing insights into the structure and reactivity of these types of molecules (Razavi, 2020).

Chemical Reactions and Properties

  • 1,2,4-Tris(methanesulfonyloxy)butane is involved in various chemical reactions. For instance, its derivatives have been studied in metal-mediated carbonyl-1,3-butadien-2-ylation reactions in aqueous media, illustrating its reactivity and potential in synthesizing bioactive compounds (Alcaide, Almendros & Rodríguez‐Acebes, 2002).

Physical Properties Analysis

  • The physical properties of compounds related to 1,2,4-Tris(methanesulfonyloxy)butane, such as solubility and phase behavior, have been studied. For example, research on methane solubility in ionic liquids related to this compound provides valuable information on its physical behavior (Raeissi & Peters, 2010).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability of 1,2,4-Tris(methanesulfonyloxy)butane, are influenced by its structure and substituents. Studies on similar compounds, exploring reactions like hydroxylation and sulfonation, provide insights into these properties (King & Rathore, 1987).

Scientific Research Applications

Anaerobic Oxidation of Hydrocarbons

Researchers have investigated the anaerobic oxidation of short-chain alkanes (SCAs) such as ethane, propane, and butane in marine environments. This process, facilitated by microbes, contributes to the global carbon and sulfur cycles and offers insights into biofiltration mechanisms that could potentially be applied for environmental remediation or bioenergy production (Singh et al., 2017).

Ionic Liquids for Gas Separation

Ionic liquids have been studied for their potential in gas separation technologies, notably for CO2/N2 and CO2/CH4 separations. Such research may indirectly inform applications for chemicals like "1,2,4-Tris(methanesulfonyloxy)butane" in facilitating or enhancing separation processes (Scovazzo, 2009).

Decomposition of Air Toxics in Cold Plasma Reactors

The study on decomposing methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor explores innovative methods for air pollution reduction. This kind of research could be applicable to understanding how "1,2,4-Tris(methanesulfonyloxy)butane" might be used or produced in industrial processes with environmental implications (Hsieh et al., 2011).

Methane Functionalization

The development of methods for methane functionalization represents a significant challenge in chemistry, aiming to convert methane from natural gas into more valuable chemicals or fuels. Research in this area may provide context for the potential roles of complex molecules like "1,2,4-Tris(methanesulfonyloxy)butane" in catalytic or synthetic processes (Gunsalus et al., 2017).

Pneumatic Energy Sources for Soft Robotics

Exploring pneumatic energy sources for use in soft robotics offers a glimpse into the potential for chemicals to serve as energy carriers or to be involved in energy conversion processes. This research area could be relevant for understanding the applications of chemical compounds in innovative technologies (Wehner et al., 2014).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

3,4-bis(methylsulfonyloxy)butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUOKPKBPEIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542478
Record name 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Tris(methanesulfonyloxy)butane

CAS RN

108963-16-2
Record name 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,2,4-Tris(methanesulfonyloxy)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 18.1 ml of methanesulphonic acid in 45 ml of ethyl acetate was added dropwise within 2 hours under argon to a solution, cooled to 0-5° C., of 7.96 g of S-1,2,4-butanetriol and 33.5 ml of triethylamine in 90 ml of ethyl acetate. The white suspension was stirred at 0-5° C. for a further 2 hours and thereafter the suspension was filtered and the yellow filtrate was washed in succession with 75 ml of 1N hydrochloric acid, 75 ml of saturated NaHCO3 solution and 75ml of saturated NaCl solution. The organic phase was dried over Na2SO4, filtered and the filtrate was concentrated. 21.79 g of yellow oil were obtained.
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
S-1,2,4-butanetriol
Quantity
7.96 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.